(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene
Overview
Description
This compound is a complex organic molecule characterized by multiple chloro groups and a tricyclic structure. It's a part of a broader class of compounds studied for their unique structural features and reactions.
Synthesis Analysis
The synthesis of such compounds involves complex organic reactions. For example, Mieusset and Brinker (2006) described the synthesis of related endo-3-diazotricyclo[3.2.1.0^2,4]oct-6-ene, a precursor for generating a neutral C8H8 molecule with a pyramidally tetracoordinated carbon (Mieusset & Brinker, 2006).
Molecular Structure Analysis
The molecular structure of compounds like the one is typically analyzed using techniques such as X-ray crystallography. Gubaidullin et al. (2003) conducted such an analysis on 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo[5.1.0.0^3,5]octanes, which helps in understanding the structure of similarly complex molecules (Gubaidullin et al., 2003).
Chemical Reactions and Properties
The reactivity of such molecules can be quite complex. Camps et al. (1998) explored the synthesis and reactivity of related compounds, which gives insights into the potential chemical reactions of octachlorotricyclo[5.2.1.0^2,6]dec-8-ene (Camps et al., 1998).
Scientific Research Applications
Theoretical Molecule Replacement Proposals
- A study explored new molecules derived from chlordane, a banned insecticide, to replace its usage. Molecules like (1S,2S,3R,6R,7R)-3,8,10,10-tetrachlorotricyclo[5,2,1.02,6]dec-8-ene were proposed, highlighting the potential of similar compounds in agricultural applications (Ouattara et al., 2021).
Synthesis and Structural Analysis
- Research on the synthesis of novel homoconduritols and homoaminoconduritols indicates the chemical versatility and potential applications of compounds related to (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene in organic chemistry and pharmaceuticals (Kaya et al., 2016).
Novel Terpenoid Metabolites
- A study identified novel terpenoid metabolites from the marine sponge Cymbastela hooperi, showcasing the potential of compounds structurally similar to (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene in marine biology and natural product chemistry (König & Wright, 1997).
Diels-Alder Reaction Studies
- Research on the Diels-Alder reaction of related compounds suggests potential applications in synthetic chemistry, particularly in the synthesis of complex organic structures (Camps et al., 1984).
Safety And Hazards
This involves examining any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This involves looking at potential future research directions, such as new applications for the compound or new reactions it could be used in.
I hope this helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3+,4-,5-,8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWJNBZANLAXMG-MPPHZFHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@H]([C@@H]1Cl)Cl)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4038346 | |
Record name | trans-Chlordane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4038346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Sigma-Aldrich MSDS] | |
Record name | trans-Chlordane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21638 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000503 [mmHg] | |
Record name | trans-Chlordane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21638 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
trans-Chlordane | |
CAS RN |
5103-74-2 | |
Record name | trans-Chlordane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5103-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-Chlordane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4038346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,2β,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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